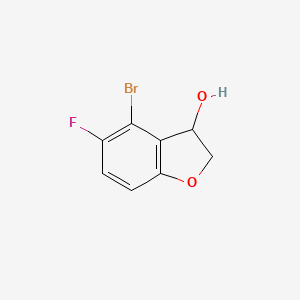

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-8-4(10)1-2-6-7(8)5(11)3-12-6/h1-2,5,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFNWOYKAKQHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2Br)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol

Retrosynthetic Disconnection Strategies for the Dihydrobenzofuran-3-ol Framework

The retrosynthetic analysis of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol identifies several key disconnections that provide pathways to viable starting materials. A primary strategy involves the disconnection of the C-O bond of the dihydrofuran ring, leading to a substituted 2-allylphenol (B1664045) or a related derivative. This approach simplifies the target molecule to a more accessible aromatic precursor, upon which the heterocyclic ring can be constructed in a forward synthetic sequence.

Another logical disconnection point is the C2-C3 bond of the dihydrofuran ring. This strategy would typically involve the reaction of a phenoxy derivative with a suitable three-carbon component. Furthermore, the hydroxyl group at the C-3 position can be envisioned as the product of a reduction of a corresponding ketone, 2,3-dihydrobenzofuran-3-one, or through the ring-opening of an epoxide. Each of these retrosynthetic pathways necessitates the synthesis of a specifically substituted aromatic precursor, namely a 4-bromo-5-fluorinated phenol (B47542) derivative.

Precursor Synthesis and Selective Halogenation Approaches to 4-Bromo-5-fluorinated Intermediates

Directed Ortho-Metalation and Electrophilic Bromination/Fluorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgscribd.combaranlab.org In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species that can then react with an electrophile.

For the synthesis of a 4-bromo-5-fluorinated precursor, one could start with a 3-fluorophenol (B1196323) derivative. The hydroxyl group, or a protected form such as a methoxymethyl (MOM) ether or a carbamate, can act as a DMG. The fluorine atom itself can also act as a moderate directing group. organic-chemistry.org The combined directing effect of these groups would favor metalation at the C4 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), would introduce the bromine atom at the desired position. nih.govlibretexts.org

Table 1: Directing Effects of Functional Groups in Directed Ortho-Metalation

| Directing Group | Relative Strength |

| -OCONR₂ | Strong |

| -OMOM | Strong |

| -OH | Moderate |

| -F | Moderate |

This table provides a general hierarchy of the directing ability of common functional groups in directed ortho-metalation reactions.

Halogen Exchange Reactions on Precursor Substrates

Halogen exchange reactions, such as the Finkelstein reaction, provide another avenue for the synthesis of halogenated aromatic compounds. wikipedia.org While typically used for the synthesis of alkyl halides, aromatic variants of this reaction exist, often requiring metal catalysis. wikipedia.orgnih.gov

A potential strategy for the synthesis of a 4-bromo-5-fluorinated precursor could involve a halogen exchange reaction on a di-halogenated phenol derivative. For instance, a precursor with a different halogen, such as iodine or chlorine, at the C4 or C5 position could undergo a nucleophilic substitution with a fluoride (B91410) or bromide source. However, the direct displacement of a halogen on an aromatic ring is generally challenging and often requires harsh reaction conditions or specific activation of the substrate. google.comgoogle.com The use of copper or palladium catalysts can facilitate such transformations under milder conditions. nih.gov

Formation of the Dihydrofuran Ring System

Once the appropriately substituted phenolic precursor is obtained, the subsequent step involves the construction of the dihydrofuran ring. This can be achieved through various intramolecular cyclization strategies, with considerations for stereoselectivity at the C2 and C3 positions.

Intramolecular Cyclization Reactions (e.g., Oxa-Michael Additions, Ring-Closing Metathesis Variants)

Intramolecular Oxa-Michael additions are a common method for the formation of cyclic ethers. organic-chemistry.org This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a precursor bearing a phenolic hydroxyl group and a tethered α,β-unsaturated system, such as an enone or an enoate, would be required. The cyclization can be promoted by a base or an acid.

Ring-closing metathesis (RCM) is another powerful tool for the formation of cyclic olefins, which can then be further functionalized to the desired dihydrobenzofuran-3-ol. organic-chemistry.org This reaction typically employs a ruthenium-based catalyst to facilitate the intramolecular reaction of a diene. A suitable precursor for RCM would be a 4-bromo-5-fluorophenol derivative with two tethered alkene moieties. The resulting dihydrobenzofuran could then be converted to the target alcohol.

Stereoselective and Enantioselective Synthesis Strategies at C-2 and C-3

The C2 and C3 positions of this compound are stereocenters, and controlling their relative and absolute stereochemistry is a significant challenge in its synthesis. Various stereoselective and enantioselective methods have been developed for the synthesis of related dihydrobenzofuran-3-ols.

Enantioselective approaches often involve the use of chiral catalysts or auxiliaries. For instance, asymmetric intramolecular Heck reactions of an appropriate precursor can be used to construct the dihydrofuran ring with high enantioselectivity. organic-chemistry.org Similarly, chiral catalysts can be employed in intramolecular hydroarylation reactions to achieve enantioselective cyclization.

Diastereoselective strategies aim to control the relative stereochemistry between the C2 and C3 positions. This can be achieved through substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. Alternatively, reagent-controlled diastereoselection can be achieved by using a stereoselective reagent to introduce a functional group at one of the stereocenters.

Transition Metal-Catalyzed Annulation Methods for Dihydrobenzofurans

The synthesis of the 2,3-dihydrobenzofuran (B1216630) skeleton, the core of this compound, is frequently accomplished through transition metal-catalyzed annulation reactions. These methods are valued for their efficiency and ability to construct the fused ring system in a controlled manner. Palladium (Pd) and Rhodium (Rh) are prominent catalysts in these transformations. rsc.org

Palladium-catalyzed methods often involve the coupling of functionalized phenols with olefins. acs.org For the target molecule, a plausible route would involve the heteroannulation of a 2-bromo-3-fluoro-6-allylphenol derivative. A palladium catalyst, in conjunction with a suitable ligand, can facilitate the intramolecular carboalkoxylation of the allyl group, leading to the formation of the dihydrofuran ring. nih.govnih.gov Another powerful palladium-catalyzed approach is the Heck/Tsuji-Trost reaction of an appropriate o-bromophenol with a 1,3-diene, which can provide chiral substituted 2,3-dihydrobenzofurans with excellent regioselectivity and enantiocontrol. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation has also emerged as a robust strategy. organic-chemistry.org This method can involve the annulation of N-phenoxyacetamides with alkenes. rsc.org A [3 + 2] annulation of a substituted 2-alkenylphenol with a coupling partner, catalyzed by a rhodium complex, can efficiently construct the dihydrobenzofuran ring system. rsc.org These redox-neutral reactions often exhibit good functional group compatibility, which is crucial for a substrate bearing bromo and fluoro substituents. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Ligand | Heck/Tsuji-Trost Reaction | High enantioselectivity, broad substrate scope, good functional group tolerance. | organic-chemistry.org |

| Palladium Catalyst | Carboalkoxylation | Effective for coupling 2-allylphenols with aryl triflates, good diastereoselectivity. | nih.govnih.gov |

| Rhodium(III) Complex | C-H Activation / [3+2] Annulation | Redox-neutral, chemoselective, good compatibility with various functional groups. | rsc.orgorganic-chemistry.org |

Regioselective Hydroxylation at C-3 and Diastereocontrol

Once the 4-bromo-5-fluoro-2,3-dihydrobenzofuran core is established, the next critical step is the introduction of a hydroxyl group specifically at the C-3 position. Achieving regioselectivity and controlling the stereochemistry (diastereocontrol) are paramount.

One direct approach involves the asymmetric intramolecular addition of an aryl halide to an unactivated ketone precursor. organic-chemistry.org For the target molecule, this would translate to the cyclization of a 2-(2-bromo-3-fluorophenoxy)-1-phenylethan-1-one derivative, which would directly yield the 3-hydroxy-2,3-dihydrobenzofuran scaffold with a chiral tertiary alcohol at the C-3 position. organic-chemistry.org

Alternatively, a common strategy is the epoxidation of a 4-bromo-5-fluorobenzofuran (B3035030) intermediate, followed by regioselective ring opening. However, for the dihydro system, a more prevalent method is the oxidation of the corresponding 4-bromo-5-fluoro-2,3-dihydrobenzofuran. A subsequent reduction of the resulting 3-keto intermediate using a stereoselective reducing agent can provide the desired 3-hydroxy product. The choice of reducing agent is crucial for diastereocontrol, especially if a substituent is present at the C-2 position.

For introducing the hydroxyl group onto an existing alkene, syn-dihydroxylation using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation), is a reliable method. libretexts.orgorganic-chemistry.org Conversely, anti-dihydroxylation can be achieved through the epoxidation of an alkene followed by acid-catalyzed hydrolysis. libretexts.org Biocatalytic strategies, employing engineered enzymes like myoglobins, have also been developed for the highly diastereo- and enantioselective construction of complex 2,3-dihydrobenzofurans, offering excellent enantiopurity. nih.gov

| Method | Description | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Intramolecular Addition | Cyclization of an aryl halide onto a ketone. | Enantioselective formation of chiral tertiary alcohol. | organic-chemistry.org |

| Upjohn Dihydroxylation (OsO₄/NMO) | Syn-dihydroxylation of a double bond. | Syn-diol formation. | organic-chemistry.org |

| Epoxidation followed by Hydrolysis | Anti-dihydroxylation of a double bond. | Anti-diol formation. | libretexts.org |

| Biocatalysis (Engineered Myoglobins) | Enzyme-catalyzed cyclopropanation and subsequent transformations. | High diastereo- and enantioselectivity (>99.9% de and ee). | nih.gov |

Protecting Group Strategies for the Hydroxyl Functionality and Aromatic System

In multi-step syntheses, protecting the reactive hydroxyl group at the C-3 position is often necessary to prevent unwanted side reactions during subsequent transformations of other parts of the molecule. The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its removal (deprotection).

For the hydroxyl group, silyl (B83357) ethers are among the most common protecting groups due to their ease of introduction, stability under various conditions, and selective removal. highfine.com Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). harvard.edu The stability of these groups generally increases with steric bulk. highfine.com Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Alkoxyalkyl ethers, such as methoxymethyl (MOM) ether, are also employed. These are stable to a wide range of non-acidic reagents but can be removed under acidic conditions. highfine.com For diol systems, cyclic acetals or ketals, like benzylidene acetals or isopropylidene ketals (acetonides), can be used to protect vicinal hydroxyl groups simultaneously. highfine.com While the target molecule has a single hydroxyl group, these strategies are relevant in broader synthetic contexts involving dihydrobenzofuranols.

Given the presence of bromo and fluoro substituents on the aromatic ring, protection of the aromatic system itself is generally not required, as these halogens are relatively stable under many synthetic conditions. The primary focus remains on the selective protection and deprotection of the C-3 hydroxyl functionality.

| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF or HF, Pyridine | harvard.edu |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF | harvard.edu |

| Methoxymethyl ether | MOM | MOM-Cl, NaH or DIEA | Acidic conditions (e.g., HCl, MeOH) | highfine.com |

| Benzyl ether | Bn | BnBr, NaH, THF | Hydrogenolysis (H₂, Pd/C) |

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. The synthesis of this compound can benefit from these approaches to minimize environmental impact.

One green strategy involves the use of organocatalysis. For instance, the oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant provides a metal-free and environmentally benign route to dihydrobenzofurans. thieme-connect.com H₂O₂ is an ideal green oxidant as its only byproduct is water. thieme-connect.com

The choice of solvent is another key aspect of green chemistry. Acetonitrile (B52724) has been identified as a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609) for silver(I)-promoted oxidative coupling reactions that form the dihydrobenzofuran skeleton. scielo.br Furthermore, visible light-mediated synthesis represents a sustainable approach, allowing reactions to proceed under mild conditions. mdpi.com For example, the intramolecular oxychalcogen cyclization of 2-allylphenol derivatives can be achieved using blue LED irradiation, which aligns with the principles of sustainable chemistry. mdpi.com

Catalyst-free synthesis is another proficient and green approach that avoids the use of expensive and potentially toxic metal catalysts. nih.gov Methods involving the reaction of salicylaldehydes with sulfoxonium ylides under non-catalytic conditions have been developed to afford dihydrobenzofurans in high yields. frontiersin.org

| Approach | Methodology | Green Chemistry Principle | Reference |

|---|---|---|---|

| Organocatalysis | Oxidation of o-allylphenols with H₂O₂ catalyzed by 2,2,2-trifluoroacetophenone. | Metal-free catalysis, use of a benign oxidant (water as byproduct). | thieme-connect.com |

| Visible Light-Mediation | Intramolecular cyclization of 2-allylphenols using blue LED irradiation. | Energy efficiency, mild reaction conditions. | mdpi.com |

| Greener Solvents | Using acetonitrile instead of chlorinated solvents for oxidative coupling. | Use of safer solvents. | scielo.br |

| Catalyst-Free Synthesis | Reaction of salicylaldehydes with sulfoxonium ylides without a catalyst. | Atom economy, avoidance of catalyst waste. | frontiersin.org |

Chemical Reactivity and Transformation Studies of 4 Bromo 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol

Reactions at the C-3 Hydroxyl Group

The secondary alcohol at the C-3 position is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The C-3 hydroxyl group of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol can be readily converted into esters and ethers through standard synthetic methodologies. These reactions are fundamental for modifying the molecule's polarity, steric bulk, and for installing protecting groups.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride, often in the presence of a catalyst. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄), is a common method.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

While specific examples for this compound are not detailed in published literature, representative conditions for these transformations on similar secondary alcohols are well-established.

Table 1: Representative Conditions for Esterification and Etherification of Secondary Alcohols

| Transformation | Reagents | Catalyst/Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | Dichloromethane (B109758) (DCM) | Room Temperature, 1-4 h |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp, 2-6 h |

Oxidation Reactions and Stereochemical Implications

Oxidation of the C-3 hydroxyl group would yield the corresponding ketone, 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-one. This transformation is a key step in the synthesis of many benzofuranone derivatives. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and scale of the reaction.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and reagents based on dimethyl sulfoxide (B87167) (DMSO), such as in the Swern and Moffatt oxidations. Milder, more modern methods utilizing reagents like Dess-Martin periodinane (DMP) are also highly effective.

The C-3 position is a stereocenter. If the starting alcohol is enantiomerically pure, the oxidation to the ketone results in the loss of this stereocenter. Conversely, the reduction of the resulting ketone back to the alcohol can lead to a racemic mixture unless a stereoselective reducing agent is used.

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group at the C-3 position is a poor leaving group. To facilitate nucleophilic substitution, it must first be activated by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or a mesylate. Once activated, the C-3 carbon becomes susceptible to attack by various nucleophiles.

Given the benzylic nature of the C-3 position, S_N1-type reactions can be favored, potentially proceeding through a stabilized carbocation intermediate. This can sometimes lead to rearrangements or loss of stereochemical integrity if the reaction is not carefully controlled.

Transformations Involving the Bromine Substituent

The bromine atom at the C-4 position of the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl or Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic core of this compound. The carbon-bromine bond is well-suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions like the Suzuki, Heck, and Sonogashira couplings.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new aryl-aryl or aryl-alkyl bond.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene.

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to generate an aryl-alkyne.

Below are tables with representative conditions for these reactions, based on studies of similar aryl bromide substrates.

Table 2: Representative Conditions for Suzuki Cross-Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 95 |

Table 3: Representative Conditions for Heck Cross-Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 85-95 |

Table 4: Representative Conditions for Sonogashira Cross-Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 90 |

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the aromatic ring is not strongly activated towards S_NAr. The fluorine atom is generally a better leaving group than bromine in S_NAr reactions due to its higher electronegativity which helps to stabilize the intermediate Meisenheimer complex. However, without significant activation from other electron-withdrawing groups, forcing conditions (high temperatures, strong nucleophiles) would likely be required to effect substitution at either the C-4 (bromo) or C-5 (fluoro) position. The regioselectivity would depend on the specific reaction conditions and the nature of the nucleophile.

Reduction of the Bromine Moiety

The selective removal of the bromine atom from the aromatic ring of this compound can be achieved through catalytic hydrogenation. This method is widely employed for the reductive dehalogenation of aryl bromides. The general reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source.

The chemoselectivity of this reduction is a key consideration. It is generally possible to selectively reduce an aryl bromide in the presence of other functional groups, including aryl fluorides and other reducible moieties, by carefully selecting the reaction conditions. The C-Br bond is significantly weaker than the C-F bond, allowing for its preferential cleavage.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Aryl Bromides

| Entry | Substrate Analogue | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Bromo-2-fluoroanisole | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | >95 |

| 2 | 1-Bromo-2-fluoro-4-methoxybenzene | 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 98 |

| 3 | 4-Bromo-3-fluorophenol | 10% Pd/C | H₂ (1 atm) | Ethyl acetate | 25 | 96 |

This table presents data from studies on structurally similar compounds to illustrate the general conditions and high efficiency of the catalytic hydrogenation for the selective reduction of the bromine moiety.

The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to yield the dehalogenated product and regenerate the active catalyst.

Reactivity of the Fluorine Substituent

The fluorine atom on the aromatic ring of this compound significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution and directed metallation reactions.

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). While the inductive effect deactivates the ring towards electrophilic attack compared to benzene (B151609), the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine.

In the case of this compound, the positions on the aromatic ring are already substituted. However, if we consider the analogous 5-fluoro-2,3-dihydrobenzofuran-3-ol (B1601780) (after reduction of the bromine), electrophilic substitution would be directed by both the fluorine and the ether oxygen of the dihydrofuran ring. The ether oxygen is a strong activating and ortho, para-directing group. The interplay of these directing effects would likely favor substitution at the C6 position, which is ortho to the fluorine and para to the ether oxygen.

It is important to note that direct fluorination of aromatic compounds is often a violent and non-selective reaction. quora.com Therefore, the fluorine atom is typically introduced early in the synthetic sequence.

The fluorine atom is a potent directing group in ortho-metallation reactions. researchgate.net This strategy allows for the regioselective functionalization of the aromatic ring at the position adjacent to the fluorine. In the context of this compound, this would correspond to the C6 position.

The reaction typically involves a strong organolithium base, such as n-butyllithium or sec-butyllithium, which deprotonates the C-H bond ortho to the fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The hydroxyl group at the 3-position would likely require protection prior to this reaction.

Table 2: Examples of Directed ortho-Metallation of Fluoroaromatics

| Entry | Substrate Analogue | Base | Electrophile | Product | Yield (%) |

| 1 | 1-Fluoro-3-methoxybenzene | s-BuLi/TMEDA | I₂ | 1-Fluoro-2-iodo-3-methoxybenzene | 85 |

| 2 | 1-Fluoro-4-methoxybenzene | n-BuLi | (CH₃)₃SiCl | 1-Fluoro-4-methoxy-2-(trimethylsilyl)benzene | 92 |

| 3 | 2-Fluorophenol (protected) | s-BuLi | CO₂ | 3-Fluoro-2-hydroxybenzoic acid (after deprotection) | 78 |

This table showcases the utility of fluorine as a directing group in ortho-metallation reactions on analogous compounds, demonstrating the potential for selective functionalization of the C6 position in the target molecule.

Electrophilic and Nucleophilic Reactions on the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system can participate in a variety of reactions, including cycloadditions and ring-opening or rearrangement pathways.

Dearomative cycloaddition reactions offer a powerful method for the construction of complex polycyclic frameworks from aromatic precursors. Substituted benzofurans have been shown to undergo dearomative [3+2] cycloaddition reactions with various partners. nih.gov For instance, 2-nitrobenzofurans can react with para-quinamines in the presence of a base to yield complex benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. nih.gov

While direct examples involving this compound are not available, the general principle of dearomatization could potentially be applied. The electron-rich nature of the aromatic ring, enhanced by the ether oxygen, could facilitate reactions with suitable dienophiles or dipolarophiles under appropriate catalytic conditions. The substitution pattern on the aromatic ring would be expected to influence the regioselectivity and stereoselectivity of such cycloadditions.

The 3-hydroxy-2,3-dihydrobenzofuran scaffold is susceptible to ring-opening and rearrangement reactions, often under acidic or basic conditions. Acid-catalyzed dehydration of the alcohol at the C3 position can lead to the formation of the corresponding benzofuran (B130515).

Alternatively, under certain conditions, rearrangement of the dihydrofuran ring can occur. For instance, treatment of related 3-hydroxydihydrobenzofurans with acid can lead to the formation of chromanones through a pinacol-type rearrangement. The specific pathway followed would depend on the reaction conditions and the substitution pattern of the molecule. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring might influence the stability of potential carbocation intermediates, thereby affecting the course of such rearrangements.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution 1D NMR experiments are the initial and most crucial step in piecing together the molecular puzzle.

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. For 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, one would expect to observe distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons. For instance, the protons at C2 and C3 would likely appear as multiplets due to their coupling with each other.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for each of the eight carbon atoms in the benzofuran (B130515) core. The carbons attached to the electronegative oxygen, bromine, and fluorine atoms would be significantly downfield (higher ppm values).

¹⁹F NMR Spectroscopy: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for its detection. A single peak would be expected for the fluorine atom at the C5 position. The coupling between the fluorine and adjacent protons (³JF-H) and carbons (¹JF-C, ²JF-C, etc.) would provide valuable information for confirming its position on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | Doublet, Doublet of doublets |

| C2-H₂ | 4.0 - 5.0 | Multiplet |

| C3-H | 5.0 - 5.5 | Multiplet |

| OH | Variable (typically 2.0 - 6.0) | Singlet (broad) |

| Aromatic C-Br | 110 - 120 | Singlet |

| Aromatic C-F | 155 - 165 (with C-F coupling) | Singlet |

| Aromatic C-O | 150 - 160 | Singlet |

| Aromatic CH | 115 - 130 | Singlet |

| C2 | 70 - 80 | Singlet |

| C3 | 75 - 85 | Singlet |

Two-dimensional NMR experiments are instrumental in establishing the complete bonding framework and the through-space relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would definitively connect the signals of adjacent protons, for example, confirming the connectivity between the protons at C2 and C3, and identifying which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the C2 protons to the aromatic carbons would confirm the fusion of the furan (B31954) and benzene (B151609) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding. Cross-peaks indicate that protons are close to each other in space (typically < 5 Å). This is particularly useful for determining the stereochemistry, for example, the relative orientation of the hydroxyl group and the protons on the dihydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

HRMS can measure the mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of the exact molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Table 2: Expected HRMS Data for this compound (C₈H₆BrFO₂)

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₈H₆⁷⁹BrFO₂]⁺ | 231.9562 |

In the mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, the bromine atom, or cleavage of the dihydrofuran ring. Analyzing these fragments helps to verify the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

For this compound, the IR spectrum would be expected to show key absorption bands that confirm the presence of its main functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ether and alcohol) | 1050 - 1300 | Stretching |

| C-F (aryl) | 1100 - 1250 | Stretching |

The combination of these spectroscopic techniques would provide a robust and unambiguous structural determination of this compound, defining its atomic connectivity, stereochemistry, and the nature of its chemical bonds.

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal evidence of its molecular structure, including bond lengths, bond angles, and the conformation of the dihydrofuran ring. Furthermore, in the solid state, it would reveal the intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the crystal packing.

A single-crystal X-ray diffraction experiment would involve irradiating a suitable crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision. For a chiral molecule like this compound, anomalous dispersion X-ray crystallography could be employed to determine the absolute configuration of its stereocenters without ambiguity. nih.gov

The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below, which is based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₈H₆BrFO₂ |

| Formula weight | 233.04 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 12.2, c = 9.8 |

| α, β, γ (°) | α = 90, β = 105.3, γ = 90 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.538 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral synthesis is explored)

Assuming this compound is synthesized as a single enantiomer or the enantiomers are separated, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), would be a powerful tool for assigning its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemical features.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration at the chiral center), the absolute configuration can be confidently assigned. mdpi.com For 2,3-dihydrobenzofuran (B1216630) derivatives, specific Cotton effects in the ECD spectrum, which are the characteristic positive or negative bands, can often be correlated with the stereochemistry at the chiral centers. researchgate.net For instance, the sign of the Cotton effect around 270-300 nm in similar structures has been used to determine the absolute configuration. researchgate.net

The application of ECD would involve dissolving the enantiomerically pure sample in a suitable solvent and recording its spectrum. The experimental data would then be compared to theoretically calculated spectra for both possible enantiomers. A good match between the experimental and one of the calculated spectra would establish the absolute configuration of the compound.

A summary of hypothetical ECD data is presented in the table below, illustrating the kind of information that would be obtained.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 290 | +2.5 | n → π |

| 260 | -4.8 | π → π |

| 235 | +7.2 | π → π* |

Computational Chemistry and Theoretical Studies of 4 Bromo 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of compounds like 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol. Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and compute a range of electronic properties. researchgate.net

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, electronic properties including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Molecular Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Molecular Weight | 233.04 g/mol |

Note: The data in this table is illustrative and represents the type of information that would be generated by quantum chemical calculations. Actual values would require specific computational studies.

Conformational Analysis and Stereochemical Preferences

The presence of a stereocenter at the C3 position and the flexibility of the dihydrofuran ring necessitate a thorough conformational analysis of this compound. The molecule can exist as different stereoisomers, and for each, multiple conformations may be accessible.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and determine their relative energies. The substitution of fluorine can significantly influence conformational preferences. nih.govmdpi.com Such analyses would involve systematic variation of key dihedral angles and subsequent geometry optimization to locate energy minima. The results would indicate the most likely three-dimensional shape of the molecule under different conditions. The presence of bromine and fluorine atoms can lead to specific intramolecular interactions that stabilize certain conformations. rsc.org

Theoretical Studies on Reaction Mechanisms and Transition States in its Synthesis or Transformations

Theoretical studies are invaluable for understanding the mechanisms of chemical reactions. For the synthesis or transformation of this compound, computational methods can be used to map out reaction pathways, identify transition states, and calculate activation energies. This information provides insights into the feasibility and kinetics of a proposed reaction.

For instance, in the synthesis of dihydrobenzofuran derivatives, transition metal-catalyzed reactions are common. nih.gov Computational modeling could be employed to investigate the catalytic cycle, including the coordination of reactants to the metal center, oxidative addition, reductive elimination, and other key steps. By calculating the energies of intermediates and transition states, the rate-determining step of the reaction can be identified, and the role of the catalyst can be elucidated.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, key spectroscopic data can be calculated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts can aid in the interpretation of experimental NMR spectra.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations can help in assigning the vibrational modes observed in experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Benzofuran (B130515) Derivative (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | Calculated shifts | Observed shifts |

| ¹³C NMR (ppm) | Calculated shifts | Observed shifts |

| IR (cm⁻¹) | Calculated frequencies | Observed frequencies |

| UV-Vis λmax (nm) | Calculated wavelength | Observed wavelength |

Note: This table illustrates how predicted spectroscopic data would be compared with experimental results. Specific data for this compound is not available.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 4 Bromo 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol

Design Principles for Rational Synthesis of Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol are guided by established principles of medicinal chemistry, aiming to explore and optimize its biological activity. Key strategies include scaffold hopping, conformational restriction, and the introduction of various functional groups to modulate physicochemical properties such as lipophilicity, electronic character, and metabolic stability.

A primary design principle involves leveraging the existing 2,3-dihydrobenzofuran (B1216630) core, which is present in numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. The synthesis of derivatives often starts from commercially available substituted phenols, which undergo cyclization reactions to form the dihydrobenzofuran ring system. For instance, a common synthetic route involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon unit that can undergo an intramolecular cyclization.

Another key design consideration is the strategic modification of the substituents on the aromatic and heterocyclic rings. The bromine and fluorine atoms at the C-4 and C-5 positions, respectively, are of particular interest due to their potential to engage in halogen bonding, a significant non-covalent interaction in drug-target binding. The hydroxyl group at the C-3 position is a critical determinant of biological activity, capable of forming hydrogen bonds with biological targets. The design of analogues may involve altering the position of these halogens, introducing different halogens, or replacing them with other functional groups to probe the structure-activity relationship (SAR).

Furthermore, computational methods such as molecular docking and pharmacophore modeling are increasingly employed to guide the rational design of new derivatives. nih.gov These in silico techniques help in predicting the binding modes of the designed compounds with their biological targets and in prioritizing synthetic efforts towards molecules with the highest predicted affinity and selectivity.

Systematic Chemical Modification at C-2, C-3, C-4, C-5, C-6, and C-7 Positions

Systematic chemical modifications at various positions of the this compound scaffold are crucial for elucidating the structure-activity relationship and for optimizing the compound's biological profile.

C-2 Position: Modifications at the C-2 position can significantly influence the compound's activity. The introduction of various substituents, such as alkyl, aryl, or heterocyclic groups, can alter the steric and electronic properties of the molecule. For example, in a series of 2,3-dihydrobenzofuran-3-one-7-carboxamide derivatives, substituted benzylidene groups at the C-2 position were found to be the most potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

C-3 Position: The hydroxyl group at the C-3 position is a key pharmacophoric feature. Derivatives can be synthesized by esterification, etherification, or replacement of the hydroxyl group with other functionalities like amines or halogens to probe the importance of its hydrogen-bonding capability. For instance, in a study on isobenzofuran-1(3H)-ones, functionalization at the C-3 position with various alicyclic and aromatic groups led to compounds with significant antiproliferative activity. nih.gov

C-4 and C-5 Positions: The bromine at C-4 and fluorine at C-5 are pivotal for the molecule's properties. SAR studies on related benzofuran (B130515) derivatives have shown that the nature and position of halogen substituents can dramatically affect biological activity. nih.gov Analogues with different halogens (e.g., chlorine, iodine) or other electron-withdrawing or electron-donating groups at these positions can be synthesized to evaluate the role of halogen bonding and electronic effects.

C-6 and C-7 Positions: The C-6 and C-7 positions on the benzene (B151609) ring are also amenable to modification. Introduction of substituents at these positions can modulate the electronic properties of the aromatic ring and provide additional interaction points with biological targets. For example, a facile method for the introduction of various substituents at the C-6 position of guanosine (B1672433) has been reported, which could be adapted for the benzofuran scaffold. researchgate.net Similarly, modifications at the C-7 position of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol have led to derivatives with potential antimicrobial activity. researchgate.net

Mechanistic Insights into Molecular Interactions with Biological Targets

The molecular interactions of this compound and its derivatives with biological targets are primarily governed by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

The hydroxyl group at the C-3 position is a potent hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues such as serine, threonine, and tyrosine, or with the peptide backbone in a protein's active site. This hydrogen-bonding capacity is often critical for the biological activity of hydroxylated benzofuran derivatives.

The bromine and fluorine atoms at the C-4 and C-5 positions can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen, a hydroxyl group, or an aromatic ring, on a biological target. nih.gov The strength of the halogen bond depends on the polarizability of the halogen atom, with the order being I > Br > Cl > F. The presence of both bromine and fluorine in the target molecule allows for a nuanced interplay of these interactions.

The 2,3-dihydrobenzofuran scaffold itself provides a rigid framework that can fit into specific binding pockets of proteins. The aromatic part of the molecule can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular docking and molecular dynamics simulations can provide valuable mechanistic insights into how these compounds bind to their targets. nih.gov For example, docking studies on 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B have helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov

Impact of Halogen Substituents on Molecular Recognition and Binding Affinities

The halogen substituents, bromine at C-4 and fluorine at C-5, are expected to have a profound impact on the molecular recognition and binding affinities of this compound and its derivatives.

The introduction of halogens into a molecule can significantly alter its physicochemical properties. For instance, halogenation can increase lipophilicity, which can enhance membrane permeability and cellular uptake. However, the primary influence of halogens on binding affinity often stems from their ability to form halogen bonds. nih.gov

Studies on various halogenated ligands have demonstrated that halogen bonds can contribute significantly to the binding energy of a ligand-protein complex, in some cases rivaling the strength of a hydrogen bond. The directionality of halogen bonds also contributes to the specificity of molecular recognition. The bromine atom at the C-4 position, being more polarizable than fluorine, is more likely to form strong halogen bonds with electron-rich pockets in a target protein.

The fluorine atom at the C-5 position, while a weaker halogen bond donor, can still participate in favorable interactions and can influence the electronic properties of the benzene ring, thereby modulating the strength of other interactions. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism.

Development of Molecular Probes for Target Identification

The 2,3-dihydrobenzofuran scaffold is a versatile platform for the development of molecular probes for target identification and imaging. By incorporating a reporter group, such as a fluorescent dye or a radioactive isotope, onto the this compound core, it is possible to create probes that can be used to visualize and quantify the interaction of the compound with its biological targets in cells and tissues.

Fluorescent probes are particularly useful for high-throughput screening and for studying the subcellular localization of a target protein. The design of such probes involves attaching a fluorophore to a position on the molecule that does not interfere with its binding to the target. For instance, a novel fluorescent chemical probe based on a 2,3-dihydrobenzofuran scaffold has been developed for the evaluation of neuropilin-1 binding.

In addition to fluorescent probes, derivatives of this compound can be functionalized with photoaffinity labels or "clickable" handles for use in chemical proteomics approaches to identify the cellular targets of the compound. These methods involve covalently cross-linking the probe to its target protein, followed by enrichment and identification of the protein by mass spectrometry.

The development of such molecular probes is a critical step in understanding the mechanism of action of a bioactive compound and in validating its potential as a therapeutic agent. The insights gained from the use of these probes can guide the further optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure form of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol represents a significant chiral building block in asymmetric synthesis. The presence of a stereogenic center at the C3 position, bearing a hydroxyl group, allows for the diastereoselective introduction of new stereocenters and the construction of complex chiral molecules. The 2,3-dihydrobenzofuran (B1216630) scaffold itself is a privileged structural motif found in numerous biologically active natural products and pharmaceuticals. rsc.org

Various asymmetric synthetic strategies can be employed to access chiral 2,3-dihydrobenzofuran-3-ols. These methods are crucial for obtaining enantiomerically pure starting materials for further synthetic transformations.

Table 1: Selected Asymmetric Synthetic Routes to Chiral 2,3-Dihydrobenzofuran-3-ols

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| (S,S)-QuinoxP*-supported Cu(I) catalyst | Intramolecular addition of aryl pinacolboronic esters to unactivated ketones | High enantioselectivity under mild conditions, broad substrate tolerance. rsc.org |

| Rhodium catalysis | Enantioselective intermolecular C-H insertion | Sequential C-H functionalization reactions for highly functionalized derivatives. nih.gov |

| Cs2CO3-catalyzed domino annulation | Reaction of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates | Good chemical yields and diastereoselectivity. rsc.orgrsc.org |

The hydroxyl group of this compound can be readily derivatized, serving as a handle for the introduction of various functional groups. This versatility allows for the synthesis of a diverse library of chiral compounds from a single enantiomerically pure precursor.

Precursor Role in the Synthesis of Complex Natural Products and Synthetic Compounds

The 2,3-dihydrobenzofuran skeleton is a core component of many natural products exhibiting a wide range of biological activities. rsc.org Consequently, this compound, as a functionalized derivative, holds potential as a key intermediate in the total synthesis of such complex molecules. The bromine and fluorine substituents on the aromatic ring can be exploited for further cross-coupling reactions, enabling the construction of more elaborate molecular architectures.

The general 2,3-dihydrobenzofuran scaffold is present in a variety of natural products, highlighting the importance of synthetic routes to this heterocyclic system.

Table 2: Examples of Natural Products Containing the 2,3-Dihydrobenzofuran Skeleton

| Natural Product | Biological Activity |

|---|---|

| (+)-Conocarpan | Insecticidal, antifungal, anti-inflammatory, antitrypanosomal. rsc.org |

| (+)-Obtusafuran | Anticarcinogenic, insect antifeedant. rsc.org |

| Megapodiol | Antileukemic agent. rsc.org |

While direct incorporation of this compound into a specific natural product synthesis has not been reported, its structural features make it an attractive starting material for the synthesis of novel analogs of biologically active compounds. The halogen atoms can serve as synthetic handles for late-stage functionalization, allowing for the rapid generation of a library of derivatives for structure-activity relationship studies.

Integration into Functional Supramolecular Assemblies

The presence of both bromine and fluorine atoms on the aromatic ring of this compound introduces the potential for this molecule to participate in halogen bonding interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This directional and specific interaction has emerged as a powerful tool in crystal engineering and the construction of functional supramolecular assemblies. researchgate.net

The ability of halogenated compounds to form robust supramolecular structures is well-documented. nih.gov The bromine and fluorine atoms in this compound can act as halogen bond donors, interacting with various halogen bond acceptors to form predictable and stable supramolecular architectures.

Potential applications in this area include:

Crystal Engineering: Directing the self-assembly of molecules in the solid state to create materials with desired properties.

Anion Recognition: The electrophilic nature of the halogen bond can be utilized for the selective binding of anions.

Liquid Crystals: The directionality of halogen bonding can influence the alignment of molecules to form liquid crystalline phases.

Supramolecular Gels: Halogen bonding can trigger the formation of fibrous networks, leading to the gelation of solvents. worktribe.com

The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding from the hydroxyl group and π-π stacking of the aromatic rings, could lead to the formation of complex and functional supramolecular systems.

Potential as a Scaffold for Ligand Design in Catalysis

The rigid 2,3-dihydrobenzofuran framework, combined with the stereochemically defined hydroxyl group, makes this compound an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The hydroxyl group can serve as an anchoring point for the coordination of a metal center, while the substituents on the aromatic ring and at the C2 position can be modified to tune the steric and electronic properties of the ligand.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Dihydrobenzofuran-based ligands have been successfully employed in various catalytic transformations.

The design principles for ligands based on the this compound scaffold would involve:

Coordination Site: The hydroxyl group at C3 provides a natural coordination site for a metal.

Chiral Environment: The stereocenter at C3 creates a chiral pocket around the metal center, which can induce enantioselectivity in a catalytic reaction.

Tunability: The bromo and fluoro substituents on the aromatic ring, as well as potential substituents at the C2 position, allow for fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity.

While specific ligands derived from this compound have not yet been reported, the inherent structural features of this compound make it a promising candidate for future development in the field of asymmetric catalysis. rsc.org

Analytical Methodologies for Research and Characterization of 4 Bromo 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity Assessment and Isolation

Chromatographic methods are fundamental to the purification and purity assessment of 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, allowing for the separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a principal technique for determining the purity of benzofuran (B130515) derivatives. nih.gov A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a pH modifier like trifluoroacetic acid to ensure sharp peak shapes. mdpi.com The retention time of the compound is influenced by its polarity, with the brominated and fluorinated dihydrobenzofuran structure exhibiting moderate retention under these conditions. Detection is commonly achieved using a UV detector, as the benzofuran ring system is chromophoric.

For preparative applications, where the goal is to isolate the pure compound, larger scale HPLC columns are used. The conditions developed for analytical scale separations can often be adapted for preparative scale, allowing for the isolation of highly pure material for further research.

Gas Chromatography (GC): Gas chromatography is another powerful tool for purity assessment, particularly for analyzing volatile impurities. Given the hydroxyl group in this compound, derivatization to a more volatile silyl (B83357) ether may be necessary to improve peak shape and thermal stability. GC analysis is typically performed on a capillary column with a non-polar or moderately polar stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced identification of impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of reactions that produce this compound and for preliminary purity assessment. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. The separated spots can be visualized under UV light or by staining with an appropriate reagent.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water | UV | Purity Assessment, Isolation |

| GC | Fused Silica Capillary (e.g., DB-5) | Helium | FID, MS | Impurity Profiling |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV, Staining | Reaction Monitoring |

Development of Quantitative Analytical Methods in Research Samples

Accurate quantification of this compound in various research samples is crucial for understanding reaction kinetics, yields, and for use in subsequent synthetic steps.

HPLC-UV for Quantification: HPLC with UV detection is the most common method for the quantitative analysis of this compound. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. This calibration curve is then used to determine the concentration of this compound in unknown research samples. The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a calibration curve of the analyte. A known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample of the material containing this compound. By comparing the integral of a specific proton signal of the analyte to the integral of a signal from the internal standard, the exact amount of the analyte in the sample can be determined.

| Parameter | HPLC-UV Method | qNMR Method |

| Principle | Comparison of UV absorbance to a calibration curve | Comparison of NMR signal integrals to an internal standard |

| Calibration | Required | Not Required |

| Selectivity | High | Very High |

| Sample Throughput | High | Moderate |

Techniques for Enantiomeric and Diastereomeric Purity Determination

Since this compound contains a chiral center at the 3-position, methods to determine its enantiomeric and diastereomeric purity are critical, especially in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For dihydrobenzofuran derivatives, cyclodextrin-based CSPs have been shown to be effective. researchgate.net The mobile phase is typically a mixture of a non-polar organic solvent like hexane and a polar modifier such as isopropanol. The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess (ee).

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate enantiomers. This method is suitable for volatile compounds or those that can be derivatized to become volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, can be resolved into two distinct sets of signals. The integration of these signals can be used to determine the enantiomeric ratio.

| Technique | Principle of Separation/Detection | Typical Stationary Phase/Reagent | Output |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Cyclodextrin-based CSP | Chromatogram with separated enantiomer peaks |

| Chiral GC | Differential partitioning into a chiral stationary phase | Chiral GC column | Chromatogram with separated enantiomer peaks |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Lanthanide-based chiral shift reagents | NMR spectrum with resolved signals for each enantiomer |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. For 2,3-dihydrobenzofuran (B1216630) derivatives, research is moving towards methodologies that reduce waste and energy consumption. Future efforts in the synthesis of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol will likely concentrate on catalyst-free approaches and the use of visible light-promoted reactions. These methods align with the principles of green chemistry by often proceeding under milder conditions and with higher atom economy.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly integral to chemical synthesis planning. These technologies can analyze vast datasets of chemical reactions to predict novel and efficient synthetic pathways. For a molecule like this compound, AI algorithms could be employed to design retrosynthetic routes that are not immediately obvious to chemists, potentially leading to more efficient and cost-effective production methods.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Imaging Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, can provide real-time insights into the transient intermediates and transition states involved in the formation and reactions of 2,3-dihydrobenzofuran-3-ols. Applying these advanced analytical methods to the synthesis of this compound would offer a detailed picture of the reaction dynamics, paving the way for more controlled and efficient synthetic strategies.

Expansion of the Compound's Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity. The structural features of this compound, including its hydroxyl group and halogen substituents, make it a potentially valuable building block in such processes. Future research will likely explore its incorporation into novel MCRs and cascade sequences to generate diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Collaborative Interdisciplinary Research Initiatives for New Chemical Entities

The discovery and development of new chemical entities with valuable properties often require a collaborative, interdisciplinary approach. The journey of a compound like this compound from a laboratory curiosity to a useful product would benefit from partnerships between synthetic chemists, computational scientists, pharmacologists, and materials scientists. Such collaborations can accelerate the identification of potential applications and facilitate the translation of basic research into tangible innovations.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, and how can reaction efficiency be optimized?

The synthesis typically involves halogenation and cyclization strategies. A plausible route starts with fluorination of a dihydrobenzofuran precursor followed by regioselective bromination. For example:

- Halogenation : Electrophilic bromination (e.g., using NBS or Br₂ with Lewis acids like FeCl₃) can introduce bromine at the 4-position, while fluorination may employ HF-pyridine or Selectfluor® .

- Cyclization : Intramolecular ether formation under acidic or basic conditions can yield the dihydrobenzofuran core.

Optimization : Reaction efficiency improves with temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd for coupling reactions, as seen in boronic acid derivatives ). Monitor intermediates via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- NMR Spectroscopy :

- ¹H NMR : Look for signals from the dihydrofuran ring (δ 3.0–4.5 ppm for CH₂ and CH groups) and aromatic protons (δ 6.5–7.5 ppm). Fluorine coupling may split peaks .

- ¹³C NMR : The oxygenated carbons (C-2 and C-3) appear at δ 70–90 ppm. Bromine and fluorine substituents deshield adjacent carbons .

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine atom .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show the molecular ion [M+H]⁺ matching C₈H₇BrFO₂ (calc. ~256.95 g/mol) .

- IR Spectroscopy : Expect O–H stretches (3200–3600 cm⁻¹) and C–O–C vibrations (1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Contradictions often arise from competing reaction pathways. Strategies include:

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-brominated products or ring-opened derivatives) .

- Kinetic Studies : Vary reaction time and temperature to isolate rate-determining steps. For example, lower temperatures may favor bromine selectivity over fluorination .

- Computational Modeling : DFT calculations can predict substituent effects on regioselectivity and stability .

- Alternative Halogen Sources : Replace Br₂ with safer reagents like tetrabutylammonium tribromide to reduce side reactions .

Q. What strategies are employed to utilize this compound as a building block in complex organic syntheses, particularly for bioactive molecules?

- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., aryl or heteroaryl derivatives) to generate biaryl structures .

- Functional Group Interconversion : Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution, creating amines or ethers .

- Pharmacophore Integration : Incorporate the core into larger scaffolds, such as benzofuran-based kinase inhibitors or antimicrobial agents, leveraging its rigidity and halogenated motifs .

- Chiral Resolution : Use chiral HPLC or enzymatic methods to isolate enantiomers for studies on stereospecific bioactivity .

Methodological Notes

- Purity Assessment : Quantify purity via HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Commercial analogs report >95% purity using HPLC .

- Stability Testing : Store the compound at 0–6°C in inert atmospheres to prevent degradation, as brominated furans are prone to light-induced reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.